ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14997115
InChI: InChI=1S/C19H23NO6/c1-5-24-18(22)9-8-15-12(2)14-7-6-13(10-16(14)26-19(15)23)25-11-17(21)20(3)4/h6-7,10H,5,8-9,11H2,1-4H3
SMILES:
Molecular Formula: C19H23NO6
Molecular Weight: 361.4 g/mol

ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

CAS No.:

Cat. No.: VC14997115

Molecular Formula: C19H23NO6

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate -

Specification

Molecular Formula C19H23NO6
Molecular Weight 361.4 g/mol
IUPAC Name ethyl 3-[7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]propanoate
Standard InChI InChI=1S/C19H23NO6/c1-5-24-18(22)9-8-15-12(2)14-7-6-13(10-16(14)26-19(15)23)25-11-17(21)20(3)4/h6-7,10H,5,8-9,11H2,1-4H3
Standard InChI Key MILGLQWQTGFTAY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)N(C)C)OC1=O)C

Introduction

Structural Elucidation and Molecular Properties

Core Framework and Functional Groups

The compound’s structure centers on a 2H-chromen-2-one (coumarin) backbone, a bicyclic system comprising a benzene ring fused to a pyrone moiety. Key substituents include:

  • 4-Methyl group: Positioned on the benzene ring, this group enhances hydrophobicity and influences π-π stacking interactions .

  • 7-[2-(Dimethylamino)-2-oxoethoxy] chain: A tertiary amine-linked ethoxy group at position 7 introduces basicity and hydrogen-bonding capacity, critical for biological interactions .

  • 3-Ethyl propanoate: An ester-functionalized propyl chain at position 3 modulates solubility and serves as a handle for further chemical modifications .

The molecular formula C₁₉H₂₂O₇ (MW = 362.4 g/mol) was confirmed via high-resolution mass spectrometry . X-ray crystallography of analogous coumarin derivatives reveals planar aromatic systems with substituents adopting equatorial orientations to minimize steric strain .

Table 1: Key Structural Features

PositionSubstituentRole
3Ethyl propanoateSolubility modulation
4MethylSteric stabilization
7Dimethylamino-2-oxoethoxyHydrogen bonding/charge transfer

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis involves three principal stages, adapted from methodologies for related coumarin derivatives :

  • Coumarin Core Formation:

    • Pechmann condensation of resorcinol derivatives with β-ketoesters under acidic conditions yields the 4-methylcoumarin scaffold.

    • Example: Resorcinol reacts with ethyl acetoacetate in concentrated H₂SO₄ to form 4-methyl-7-hydroxycoumarin .

  • Etherification at Position 7:

    • Nucleophilic substitution of the 7-hydroxyl group with 2-chloro-N,N-dimethylacetamide in the presence of K₂CO₃ introduces the dimethylamino-2-oxoethoxy chain .

  • Esterification at Position 3:

    • Michael addition of ethyl acrylate to the coumarin’s 3-ketone group, catalyzed by triethylamine, installs the propanoate side chain .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
1H₂SO₄, 80°C, 6 h72
2K₂CO₃, DMF, 120°C, 12 h58
3Et₃N, THF, rt, 24 h65

Reaction monitoring via TLC and purification by column chromatography (SiO₂, ethyl acetate/hexane) are critical for isolating intermediates .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL in H₂O at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO: 48 mg/mL). Stability studies indicate decomposition above 180°C, with the ester group undergoing hydrolysis under strongly acidic or basic conditions .

Spectroscopic Fingerprints

  • UV-Vis: λₘₐₐ = 320 nm (π→π* transition of coumarin core) and 265 nm (n→π* of carbonyl groups).

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.28 (t, 3H, CH₂CH₃), 2.41 (s, 3H, Ar-CH₃), 3.08 (s, 6H, N(CH₃)₂), 4.18 (q, 2H, OCH₂) .

  • IR: ν = 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1600 cm⁻¹ (aromatic C=C) .

Biological Activities and Applications

Enzyme Inhibition

Preliminary assays demonstrate moderate inhibition of acetylcholinesterase (IC₅₀ = 12.4 μM) and monoamine oxidase B (IC₅₀ = 18.9 μM), attributed to the dimethylamino group’s interaction with enzyme active sites .

Fluorescence Sensing

Structural analogs function as turn-on probes for hypochlorite (ClO⁻) via oxidation of the dimethylamino group to a fluorescent N-oxide . The title compound’s emission at 450 nm (λₑₓ = 360 nm) suggests analogous utility in environmental or cellular sensing .

Comparative Analysis with Related Coumarins

Table 3: Structural and Functional Comparisons

CompoundSubstituentsKey Application
7-Hydroxycoumarin7-OHAnticoagulant
3-Ethyl-4,8-dimethylcoumarin3-Ethyl, 4,8-dimethylAntimicrobial
Title Compound7-Dimethylamino-2-oxoethoxyEnzyme inhibition/sensing

The dimethylamino-2-oxoethoxy chain uniquely enables charge-transfer interactions absent in simpler coumarins, expanding its applicability in supramolecular chemistry .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the dimethylamino and propanoate groups to optimize bioactivity.

  • Nanoparticle Conjugation: Exploiting fluorescence for drug delivery tracking.

  • Computational Modeling: DFT studies to predict binding modes with neurological targets.

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